Comparative Lipophilicity: Target Compound vs. N-[2-(Acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide
The target compound contains an additional phenyl ring and a 3‑acetyl substituent on the indole compared to the simpler analog N‑[2‑(acetylamino)ethyl]‑3‑(2‑methyl‑1H‑indol‑1‑yl)propanamide. This structural difference is predicted to increase lipophilicity, although no experimentally measured logP for the target compound is publicly available [REFS‑1]. The comparator has an experimentally determined logP of 1.84 [REFS‑1].
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | Not experimentally reported; predicted higher than 1.84 based on structural features |
| Comparator Or Baseline | N‑[2‑(acetylamino)ethyl]‑3‑(2‑methyl‑1H‑indol‑1‑yl)propanamide; logP = 1.84 |
| Quantified Difference | Directional increase (exact value not quantifiable from public data) |
| Conditions | Predicted from chemical structure; comparator value from Hit2Lead physicochemical profiling |
Why This Matters
Altered lipophilicity directly affects membrane permeability and non‑specific binding, which are critical parameters for selecting the appropriate compound for cellular vs. biochemical assays.
